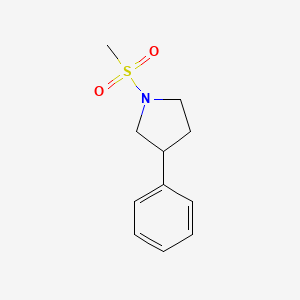
1-(Methylsulfonyl)-3-phenylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylsulfonyl compounds are a class of organic compounds that contain a sulfonyl functional group (R-SO2-R’) attached to two carbon atoms . They are known for their reactivity and are often used in chemical synthesis .
Molecular Structure Analysis
Methylsulfonyl compounds typically have a sulfonyl functional group (SO2) attached to a carbon atom . The exact molecular structure would depend on the other components of the molecule .Chemical Reactions Analysis
Methylsulfonyl compounds are known for their reactivity . They can undergo various chemical reactions, including sulfonylation reactions . The specific reactions would depend on the structure of the compound .Physical And Chemical Properties Analysis
Methylsulfonyl compounds are typically solid and dissolve in polar organic solvents . They are reactive towards water, alcohols, and many amines . The exact physical and chemical properties would depend on the specific structure of the compound .Aplicaciones Científicas De Investigación
Design and Synthesis of New Ionic Liquids
Research led by Shaplov et al. (2011) introduced novel ionic monomers that resemble highly conductive anions. These monomers were used to create new anionic “polymeric ionic liquids” (PILs) with significant improvements in ionic conductivity, demonstrating their potential in electrochemical applications. This advancement underscores the importance of such structures in enhancing the performance of polymeric materials (Shaplov et al., 2011).
Antitumor Agent Synthesis
Halazy and Magnus (1984) explored the utility of 1-phenylsulfonyl-1,3-butadiene as an electrophilic equivalent in synthesizing 3,3'-bipyrroles, highlighting its application in the development of antitumor agents. This study illustrates the compound's role in facilitating the synthesis of biologically active molecules (Halazy & Magnus, 1984).
Development of Antibodies for Sulfonamide Antibiotics
Adrián et al. (2009) developed antibodies for detecting sulfonamide antibiotics in milk, using hapten design strategies that target common sulfonamide structures. This research underscores the compound's relevance in generating specific antibodies for environmental and food safety testing (Adrián et al., 2009).
Ionic Liquids for Electrochemical Applications
Forsyth et al. (2006) synthesized N-methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts, investigating their properties as ionic liquids and solid electrolytes. This work demonstrates the potential of such compounds in creating high-performance materials for energy storage and conversion devices (Forsyth et al., 2006).
Nonpeptide Inhibitors of Human Heart Chymase
A study by Niwata et al. (1997) on 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives revealed their efficacy as selective inhibitors of human heart chymase, indicating the potential therapeutic applications of sulfonamide-based inhibitors in cardiovascular diseases (Niwata et al., 1997).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-methylsulfonyl-3-phenylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-15(13,14)12-8-7-11(9-12)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJAYFSOYXEMOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

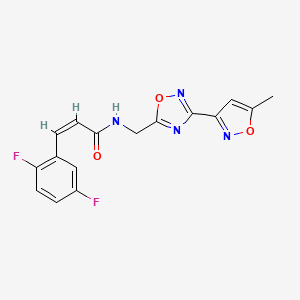

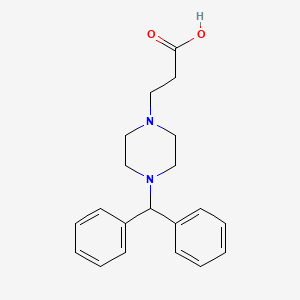

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2358497.png)

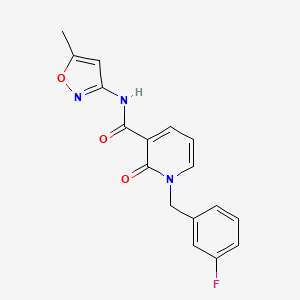
![7-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2358503.png)
![{[4-(Difluoromethoxy)butoxy]methyl}benzene](/img/structure/B2358504.png)
![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide](/img/structure/B2358505.png)
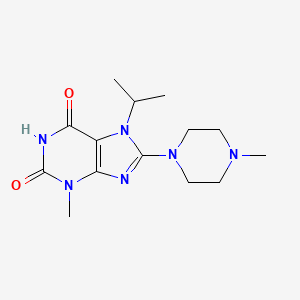
![4-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide](/img/structure/B2358509.png)

